Molecular Weight and Lipophilicity Differentiation versus the 5-Phenyl-Furan HCV Lead Scaffold
The target compound is the unsubstituted furan parent of the (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid series that yielded nanomolar HCV NS5B inhibitors [1]. It possesses a molecular weight 76 Da lower (257.24 vs. 333.3 g/mol) and a logP reduced by approximately 1.7 units (estimated 2.71 vs. ~4.4 for the 5-phenyl analog) , providing a significantly less lipophilic, more ligand-efficient starting point for fragment-based or scaffold-hopping campaigns.
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 257.24 g/mol; logP = 2.71 (computed) |
| Comparator Or Baseline | (2Z)-2-(Benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid: MW = 333.3 g/mol; logP ~4.4 (estimated) |
| Quantified Difference | ΔMW = −76 Da (−22.8%); ΔlogP ≈ −1.7 log units |
| Conditions | Computed physicochemical properties based on standard cheminformatics algorithms; comparator MW from PubChem. |
Why This Matters
Lower MW and logP favor improved aqueous solubility and permeability profiles for lead optimization, making this scaffold preferable for early-stage fragment growth or property-guided library synthesis.
- [1] Pfefferkorn, J.A., Greene, M.L., Nugent, R.A., et al. Inhibitors of HCV NS5B polymerase. Part 1: Evaluation of the southern region of (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid. Bioorganic & Medicinal Chemistry Letters, 2005, 15(11), 2812–2818. View Source
